Resolvin D2 n-3 DPA

GPCR pharmacology Lipid mediator signaling Resolution pharmacology

Resolvin D2 n-3 DPA (RvD2 n-3 DPA) is a specialized pro-resolving mediator (SPM) biosynthesized from the omega-3 fatty acid docosapentaenoic acid (n-3 DPA) in human leukocytes. It belongs to the D-series resolvin family and is characterized as a trihydroxy docosanoid (7S,16R,17S-trihydroxy-(8E,10Z,12E,14E,19Z)-docosapentaenoic acid).

Molecular Formula C22H34O5
Molecular Weight 378.5 g/mol
Cat. No. B14759272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResolvin D2 n-3 DPA
Molecular FormulaC22H34O5
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C(C=CC=CC=CC=CC(CCCCCC(=O)O)O)O)O
InChIInChI=1S/C22H34O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-7,9-10,12,14,17,19-21,23-25H,2,8,11,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,14-10+,17-12+/t19-,20+,21-/m1/s1
InChIKeyLDVCZYSUILUYKN-BGERNTNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Resolvin D2 n-3 DPA: A Specialized Pro-Resolving Mediator for Inflammation Resolution Research


Resolvin D2 n-3 DPA (RvD2 n-3 DPA) is a specialized pro-resolving mediator (SPM) biosynthesized from the omega-3 fatty acid docosapentaenoic acid (n-3 DPA) in human leukocytes [1]. It belongs to the D-series resolvin family and is characterized as a trihydroxy docosanoid (7S,16R,17S-trihydroxy-(8E,10Z,12E,14E,19Z)-docosapentaenoic acid) . As an endogenous lipid mediator, RvD2 n-3 DPA actively promotes the resolution of inflammation by limiting neutrophil infiltration and enhancing macrophage clearance of pathogens and apoptotic cells [1].

Why Resolvin D2 n-3 DPA Cannot Be Substituted with DHA-Derived or Other n-3 DPA Resolvins


Despite belonging to the same SPM superfamily, Resolvin D2 n-3 DPA exhibits critical structural and receptor engagement differences that preclude generic substitution. Unlike DHA-derived resolvins (e.g., RvD2), the n-3 DPA series possesses a distinct double bond configuration and carbon backbone derived from the docosapentaenoic acid precursor [1]. Furthermore, within the n-3 DPA subclass, RvD2 n-3 DPA demonstrates a unique receptor activation profile—it does not bind to the receptors engaged by its closest analogs RvD1 n-3 DPA (ALX/FPR2, DRV1/GPR32) or RvD5 n-3 DPA (GPR101, ALX/FPR2) [2]. This receptor selectivity, coupled with differential in vitro and in vivo pharmacodynamic profiles detailed below, mandates compound-specific procurement rather than class-level substitution for precise scientific investigations.

Quantitative Differentiation of Resolvin D2 n-3 DPA from RvD1 n-3 DPA, RvD5 n-3 DPA, and DHA-Derived RvD2


Receptor Engagement Profile: RvD2 n-3 DPA Lacks Binding to ALX/FPR2, DRV1/GPR32, and GPR101 Unlike n-3 DPA Analogs

RvD2 n-3 DPA exhibits a distinct receptor interaction profile compared to its closest n-3 DPA-derived resolvin congeners. Comprehensive receptor mapping studies document that RvD1 n-3 DPA binds to and activates both ALX/FPR2 and DRV1/GPR32 receptors, while RvD5 n-3 DPA engages GPR101 and ALX/FPR2 [1][2]. In contrast, RvD2 n-3 DPA has no identified receptor binding partners among these characterized SPM receptors [1]. This receptor selectivity represents a fundamental mechanistic divergence that may confer distinct downstream signaling outcomes and tissue-specific effects.

GPCR pharmacology Lipid mediator signaling Resolution pharmacology

In Vivo Neutrophil Recruitment Inhibition: RvD2 n-3 DPA Demonstrates Equivalent Efficacy to RvD1 n-3 DPA

In a head-to-head in vivo comparison, intravenous administration of 100 ng of RvD2 n-3 DPA significantly reduced neutrophil recruitment into the peritoneum by approximately 45%, a magnitude identical to that achieved by an equivalent dose of RvD1 n-3 DPA [1]. Both n-3 DPA-derived resolvins also significantly reduced exudate levels of pro-inflammatory cytokines IL-6 and CCL2 in the same mouse model of zymosan-induced peritonitis [1].

Inflammation resolution Neutrophil biology Preclinical pharmacology

Structural and Biosynthetic Distinction: RvD2 n-3 DPA is Derived from n-3 DPA, Not DHA, with Distinct Double Bond Geometry

RvD2 n-3 DPA is biosynthesized from docosapentaenoic acid (n-3 DPA), an intermediate in the EPA-to-DHA conversion pathway, not from docosahexaenoic acid (DHA) like the classical RvD2 series [1]. This precursor difference results in a distinct chemical structure: RvD2 n-3 DPA is 7S,16R,17S-trihydroxy-(8E,10Z,12E,14E,19Z)-docosapentaenoic acid (C22:5), whereas DHA-derived RvD2 is 7S,16R,17S-trihydroxy-(4Z,8E,10Z,12E,14E,19Z)-docosahexaenoic acid (C22:6) . The difference in double bond count (5 vs. 6) and positioning alters the molecule's conformational flexibility and potentially its interaction with protein targets.

Lipid biochemistry Mediator biosynthesis Analytical chemistry

In Vitro Human Neutrophil Chemotaxis and Adhesion: RvD2 n-3 DPA Potently Inhibits at Low Nanomolar Concentration

At a concentration of 1 nM, RvD2 n-3 DPA significantly reduces TNF-α-induced chemotaxis of isolated human neutrophils by approximately 45% [1] and reduces neutrophil adhesion to TNF-α-activated endothelial cells by approximately 30% [2]. These in vitro potencies are comparable to those observed with RvD1 n-3 DPA (also ~30% adhesion reduction and ~45% chemotaxis reduction at 1 nM) [1][2], indicating that RvD2 n-3 DPA is a potent direct-acting modulator of human neutrophil function.

Neutrophil trafficking Cell adhesion Anti-inflammatory screening

Macrophage Phagocytosis Enhancement: RvD2 n-3 DPA Activity Diverges from RvD5 n-3 DPA

Incubation of macrophages with 1 nM RvD2 n-3 DPA significantly increased phagocytosis of fluorescently labeled zymosan particles by approximately 45% [1]. In the same experimental system, RvD5 n-3 DPA (combined with PD1 n-3 DPA) induced a substantially greater ~70% increase in macrophage phagocytosis [1]. This differential efficacy in promoting macrophage clearance function highlights functional divergence among n-3 DPA resolvins despite their structural similarity.

Efferocytosis Macrophage function Resolution pharmacology

Optimal Scientific and Preclinical Applications for Resolvin D2 n-3 DPA Based on Quantitative Differentiation


Dissecting GPCR-Independent Resolution Pathways

Use RvD2 n-3 DPA as a control tool in studies designed to map SPM receptor signaling. Because RvD2 n-3 DPA lacks identified binding to ALX/FPR2, DRV1/GPR32, and GPR101 [1], it serves as an ideal comparator when investigating receptor-mediated effects of RvD1 n-3 DPA or RvD5 n-3 DPA. Researchers can employ RvD2 n-3 DPA to distinguish receptor-dependent from receptor-independent pro-resolving actions.

In Vivo Peritonitis and Acute Inflammation Models

Employ RvD2 n-3 DPA at 100 ng/mouse (i.v.) in zymosan-induced peritonitis models to achieve approximately 45% reduction in neutrophil infiltration [2]. Its equivalent in vivo efficacy to RvD1 n-3 DPA makes it a suitable alternative for investigators seeking to study n-3 DPA-derived SPM pharmacology without confounding receptor activation through ALX/FPR2.

Human Neutrophil Ex Vivo Functional Assays

Utilize RvD2 n-3 DPA at 1 nM concentration to inhibit TNF-α-induced neutrophil chemotaxis (~45% reduction) and adhesion (~30% reduction) in isolated human neutrophil assays [2]. This low nanomolar potency in primary human cells supports its use in translational studies examining human leukocyte responses to pro-resolving mediators.

Biomarker Discovery and Cardiovascular Risk Assessment

Leverage the documented negative correlation between plasma levels of n-3 DPA-derived resolvins (including RvD2 n-3 DPA) and immune cell activation in cardiovascular disease contexts [3]. Quantification of RvD2 n-3 DPA in biological samples may serve as a biomarker for resolution capacity and cardiovascular risk stratification.

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